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5-Bromo-3-methylpyridin-2-ol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals

Abstract
5-Bromo-3-methylpyridin-2-ol is a halogenated pyridine derivative that holds potential as a

building block in medicinal chemistry and materials science. While detailed historical accounts

of its discovery are not extensively documented in scientific literature, its structural motifs are

present in a variety of biologically active compounds. This technical guide provides a

comprehensive overview of the available information on 5-Bromo-3-methylpyridin-2-ol,
including its chemical and physical properties, plausible synthetic approaches based on related

compounds, and the known biological activities of structurally similar molecules. This document

aims to serve as a foundational resource for researchers interested in the synthesis and

potential applications of this and related pyridine derivatives.

Introduction
Substituted pyridin-2-ols and their tautomeric pyridin-2(1H)-ones are privileged scaffolds in

drug discovery, exhibiting a wide range of biological activities. The introduction of a bromine

atom and a methyl group to this core structure, as in 5-Bromo-3-methylpyridin-2-ol, offers

unique opportunities for further functionalization and modulation of its physicochemical and

pharmacological properties. Although 5-Bromo-3-methylpyridin-2-ol is commercially available

as a biochemical reagent, its synthesis and specific biological functions are not extensively
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detailed in peer-reviewed publications.[1] This guide consolidates the available data for this

compound and provides context through the examination of its isomers and related derivatives.

Physicochemical Properties
Precise experimental data for 5-Bromo-3-methylpyridin-2-ol is not readily available in the

literature. However, data for its isomer, 5-Bromo-2-methylpyridin-3-ol, has been compiled and

can offer some comparative insights.

Table 1: Physicochemical Properties of 5-Bromo-2-methylpyridin-3-ol (Isomer)

Property Value Source

Molecular Formula C6H6BrNO PubChem[2]

Molecular Weight 188.02 g/mol PubChem[2]

XLogP3 1.6 PubChem[2]

Hydrogen Bond Donor Count 1 PubChem[2]

Hydrogen Bond Acceptor

Count
2 PubChem[2]

Rotatable Bond Count 0 PubChem[2]

Exact Mass 186.96328 g/mol PubChem[2]

Monoisotopic Mass 186.96328 g/mol PubChem[2]

Topological Polar Surface Area 33.1 Å² PubChem[2]

Heavy Atom Count 9 PubChem[2]

Synthesis and Experimental Protocols
A definitive, published experimental protocol for the synthesis of 5-Bromo-3-methylpyridin-2-
ol is not currently available. However, established synthetic routes for structurally related

compounds can provide a strong foundation for its preparation. The following sections detail

plausible synthetic strategies.
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Proposed Synthetic Pathway
A logical approach to the synthesis of 5-Bromo-3-methylpyridin-2-ol would involve the

diazotization of an appropriate amino-substituted precursor, followed by hydrolysis. This is a

standard method for converting an amino group on an aromatic ring to a hydroxyl group.

2-Amino-5-bromo-3-methylpyridine Diazonium Salt Intermediate

NaNO2, H2SO4
0-5 °C 5-Bromo-3-methylpyridin-2-olH2O, Δ

Click to download full resolution via product page

Caption: Proposed synthesis of 5-Bromo-3-methylpyridin-2-ol.

Experimental Protocol for a Related Compound:
Synthesis of 5-Bromo-3-iodo-pyridin-2-ol
A two-step synthesis for the related compound 5-Bromo-3-iodo-pyridin-2-ol has been reported,

which can serve as a procedural template.[3]

Step 1: Iodination of 2-Amino-5-bromopyridine

Reactants: 2-amino-5-bromopyridine (300g, 1.73mol), acetic acid (1000mL), water (200mL),

concentrated H2SO4 (30mL), iodine (176g, 0.693mol), and an acid hydrate (79.1g,

0.347mol).[3]

Procedure: 2-amino-5-bromopyridine is dissolved in a mixture of acetic acid and water.

Concentrated sulfuric acid is added gradually with stirring. The mixture is heated to 80°C,

and iodine and the acid hydrate are added periodically over 4 hours.[3]

Step 2: Diazotization and Hydrolysis of 2-Amino-5-bromo-3-iodopyridine

Reactants: 2-amino-5-bromo-3-iodopyridine (100g, 0.34mol), concentrated sulfuric acid

(300mL), sodium nitrite (35g, 0.51mol).[3]

Procedure: 2-amino-5-bromo-3-iodopyridine is gradually added to concentrated sulfuric acid

under ice cooling. The mixture is stirred at room temperature for 2 hours and then cooled

again. Sodium nitrite is added gradually, and the mixture is stirred at room temperature for 3
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days. The reaction solution is then poured onto ice (3L) and neutralized to a pH of 4.0 with

NaOH. The resulting precipitate is collected by filtration, washed with water, and dried.[3]

Synthesis of Pyridine Derivatives via Suzuki Cross-
Coupling
The bromine atom on the pyridine ring serves as a versatile handle for carbon-carbon bond

formation, such as the Suzuki cross-coupling reaction. This allows for the synthesis of a diverse

library of substituted pyridine derivatives.[3][4]

Reactants

Reaction Conditions Work-up

5-Bromo-2-methylpyridin-3-amine

Stir at RT (30 min)

Arylboronic Acid

Pd(PPh3)4 (catalyst)

K3PO4 (base)

1,4-Dioxane/Water (solvent)

Stir at 85-95 °C (15+ h) Cool to RT Filter Dilute with Ethyl Acetate Evaporate Solvent Purify 5-Aryl-2-methylpyridin-3-amine Derivative
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426
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